
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as LY-294,002, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various cellular processes, including cell growth, survival, and metabolism.
Mecanismo De Acción
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in various cellular processes, including cell growth, survival, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis, which is programmed cell death. In diabetic mice, it improves glucose tolerance and insulin sensitivity. In cardiovascular disease models, it reduces inflammation and improves endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PI3K, which allows for specific inhibition of this enzyme without affecting other cellular processes. It is also cell-permeable, which allows for easy delivery to cells in culture or in vivo. However, one limitation is that it can have off-target effects on other enzymes, which may complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide. One direction is to study its effects on other cellular processes beyond PI3K signaling, such as autophagy and DNA damage response. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases. Finally, further optimization of its chemical structure may lead to the development of more potent and selective PI3K inhibitors with improved pharmacokinetic properties.
Métodos De Síntesis
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl glyoxalate to form 2-nitrophenylglyoxal. This compound is then reduced to 2-amino-phenylglyoxal, which is further reacted with methyl-5-bromoisatin to form 2-(1-methyl-1H-indol-5-yl)ethylamine. The final step involves the reaction of 2-(1-methyl-1H-indol-5-yl)ethylamine with 2-(trifluoromethyl)benzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been extensively studied in scientific research for its inhibitory effects on PI3K. This enzyme is involved in various cellular processes, including cell growth, survival, and metabolism. Dysregulation of PI3K signaling has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, this compound has been used as a tool compound to study the role of PI3K signaling in disease pathogenesis.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-24-9-8-12-10-13(6-7-16(12)24)17(25)11-23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-10,17,25H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMDMTZDOIAPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

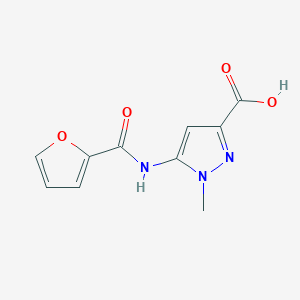
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2424406.png)
methanone](/img/structure/B2424407.png)
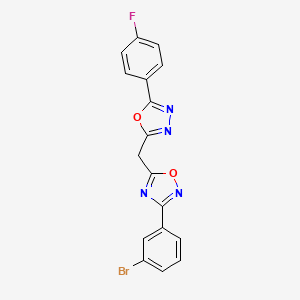

![1-(2,3-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2424414.png)
![(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid](/img/structure/B2424416.png)
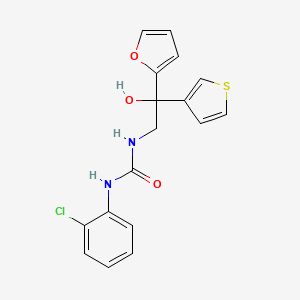
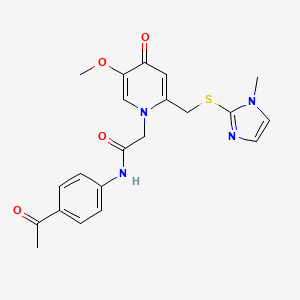
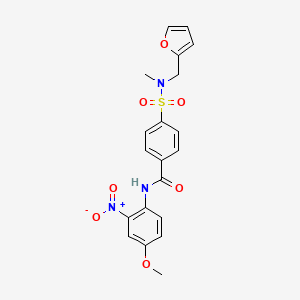
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide](/img/structure/B2424421.png)
![ethyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2424422.png)
